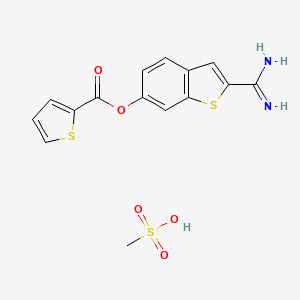

BCX 1470 methanesulfonate

Übersicht

Beschreibung

BCX 1470 methanesulfonate is a serine protease inhibitor . It inhibits the esterolytic activity of factor D (IC50 =96 nM) and C1s (IC50 =1.6 nM), 3.4- and 200-fold better, respectively, than that of trypsin .

Molecular Structure Analysis

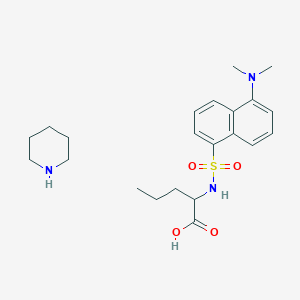

The molecular formula of BCX 1470 methanesulfonate is C15H14N2O5S3 . The molecular weight is 398.48 g/mol . The InChI is 1S/C14H10N2O2S2.CH4O3S/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10;1-5(2,3)4/h1-7H,(H3,15,16);1H3,(H,2,3,4) .Physical And Chemical Properties Analysis

BCX 1470 methanesulfonate has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 4 . The exact mass is 398.00648507 g/mol . The topological polar surface area is 195 Ų . The heavy atom count is 25 . The complexity is 497 .Wissenschaftliche Forschungsanwendungen

Factor D Inhibition

BCX 1470 methanesulfonate is a potent and selective factor D antagonist . It inhibits factor D with an IC50 of 96 nM . Factor D is a member of the trypsin family of peptidases and is a component of the alternative complement pathway known for its role in humoral suppression of infectious agents .

C1s Inhibition

BCX 1470 methanesulfonate also inhibits C1s with an IC50 of 1.6 nM . C1s is a subcomponent of the C1 complex of the classical pathway of the complement system, playing a vital role in the immune response.

Trypsin Inhibition

While BCX 1470 methanesulfonate is more selective for factor D and C1s, it also shows inhibitory activity against trypsin . Trypsin is a serine protease that plays a key role in physiological processes such as digestion.

Research in Adipocyte Secretion

Factor D, which BCX 1470 methanesulfonate inhibits, is also a serine protease that is secreted by adipocytes into the bloodstream . Therefore, BCX 1470 methanesulfonate could be used in research related to adipocyte function and obesity.

Complement Therapeutics

Given its inhibitory activity against factor D and C1s, BCX 1470 methanesulfonate could be used in the development of complement therapeutics . The complement system plays a crucial role in immunity and inflammation, and dysregulation can lead to disease.

Wirkmechanismus

Target of Action

BCX 1470 methanesulfonate primarily targets two enzymes: Factor D and C1s . These enzymes play a crucial role in the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.

Mode of Action

BCX 1470 methanesulfonate acts as a serine protease inhibitor . It inhibits the esterolytic activity of Factor D and C1s . The IC50 values for Factor D and C1s are 96 nM and 1.6 nM respectively , indicating a strong inhibitory effect on these enzymes.

Biochemical Pathways

The inhibition of Factor D and C1s by BCX 1470 methanesulfonate impacts the complement system . This system is a cascade of biochemical pathways that helps or “complements” the ability of antibodies and phagocytic cells to clear pathogens from an organism. By inhibiting Factor D and C1s, BCX 1470 methanesulfonate can potentially modulate immune responses.

Pharmacokinetics

It’s noted that the compound has good water solubility and stability , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The inhibition of Factor D and C1s by BCX 1470 methanesulfonate leads to a blockage of the esterolytic and hemolytic activities of these complement enzymes . This blockage can also prevent the development of RPA-induced edema in rats , suggesting potential therapeutic applications in conditions associated with edema or inflammation.

Action Environment

The action of BCX 1470 methanesulfonate can be influenced by various environmental factors. For instance, the compound’s salt form generally has better water solubility and stability compared to its free form . This suggests that the compound’s efficacy and stability could be influenced by factors such as the pH and ionic strength of its environment.

Eigenschaften

IUPAC Name |

(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2.CH4O3S/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10;1-5(2,3)4/h1-7H,(H3,15,16);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPAUXMAIOICMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BCX 1470 methanesulfonate | |

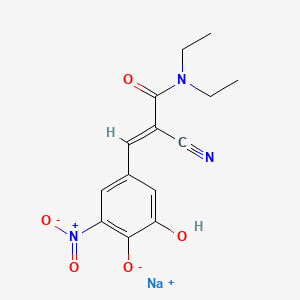

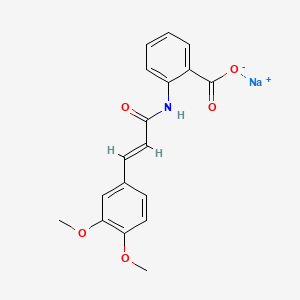

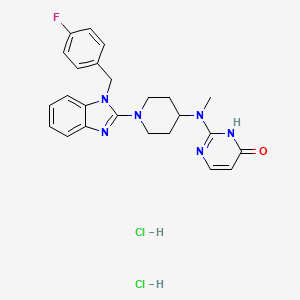

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

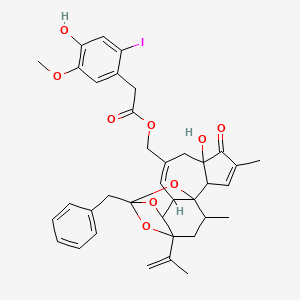

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)